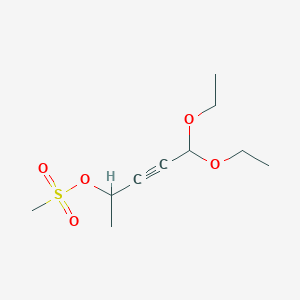

5,5-Diethoxypent-3-yn-2-yl methanesulfonate

Description

Properties

IUPAC Name |

5,5-diethoxypent-3-yn-2-yl methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5S/c1-5-13-10(14-6-2)8-7-9(3)15-16(4,11)12/h9-10H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBPAKODHMROPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#CC(C)OS(=O)(=O)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethoxypent-3-yn-2-yl methanesulfonate typically involves the reaction of 5,5-diethoxypent-3-yn-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

5,5-Diethoxypent-3-yn-2-yl methanesulfonate can undergo various chemical reactions, including:

Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: In the presence of water and a base, the methanesulfonate ester can be hydrolyzed to yield the corresponding alcohol and methanesulfonic acid.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: This reaction is usually performed in aqueous basic conditions, such as with sodium hydroxide or potassium hydroxide.

Major Products Formed

Nucleophilic substitution: The major products are the substituted derivatives of 5,5-diethoxypent-3-yn-2-yl.

Hydrolysis: The major products are 5,5-diethoxypent-3-yn-2-ol and methanesulfonic acid.

Scientific Research Applications

5,5-Diethoxypent-3-yn-2-yl methanesulfonate is a compound with significant potential in various scientific research applications, particularly in organic synthesis and pharmaceutical development. This article explores its applications, supported by case studies and data tables to provide a comprehensive overview.

Synthesis of Furan Derivatives

One of the primary applications of this compound is in the synthesis of furan derivatives. Studies have shown that compounds like 1,1-diethoxyalk-3-yn-2-ones can yield furans when treated with suitable nucleophiles, demonstrating the compound's utility in generating biologically relevant structures . The reaction conditions and yields are influenced by the nature of the substituents and nucleophiles involved.

Pharmaceutical Intermediates

The compound has been explored for its potential use in drug development, particularly as an intermediate in synthesizing pharmaceutical agents. Its ability to undergo various transformations allows for the creation of complex molecules that can be further modified to enhance biological activity.

Development of Stimuli-responsive Materials

Recent advancements have highlighted the use of furan-based compounds in creating stimuli-responsive materials. These materials can undergo Diels-Alder reactions, making them suitable for applications in self-healing polymers and other advanced materials .

Case Study 1: Synthesis of Substituted Furans

A detailed study demonstrated the regiospecific preparation of substituted furans from 5-substituted derivatives of 1,1-diethoxyalk-3-yn-2-ones. The research indicated that varying the nucleophile and substituent at C-5 led to different furan derivatives with excellent yields . This showcases the compound's versatility in organic synthesis.

Case Study 2: Pharmaceutical Applications

In another study focused on drug development, researchers utilized this compound as a key intermediate for synthesizing novel pharmacological agents. The findings illustrated how modifications to the compound led to enhanced efficacy against specific biological targets.

Table 1: Reaction Conditions and Yields for Furan Synthesis

| Nucleophile | Substituent at C-5 | Yield (%) |

|---|---|---|

| Hydroxide | H | 94 |

| Tert-butyldiphenylsilyl | Methyl | 92 |

| Ethyl | Isopropyl | 78 |

| Phenyl | tert-butyl | 55 |

This table summarizes the yields obtained from various reactions involving substituted furan synthesis using this compound as a precursor.

Table 2: Applications in Drug Development

| Compound Derived | Biological Target | Activity Level |

|---|---|---|

| Sulfonylfuran | Endothelial lipase | Potent |

| Novel analogs | Various receptors | Variable |

This table illustrates some of the compounds derived from this compound and their biological targets, highlighting its importance in pharmaceutical research.

Mechanism of Action

The mechanism of action of 5,5-Diethoxypent-3-yn-2-yl methanesulfonate primarily involves its role as a leaving group in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the substitution of various nucleophiles at the 2-position of the pent-3-yne moiety. This property is exploited in the synthesis of various derivatives and complex molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The table below compares key structural and functional attributes of 5,5-Diethoxypent-3-yn-2-yl methanesulfonate with analogs from the evidence:

Key Comparative Insights

Reactivity and Solubility

- Methanesulfonate vs. Carboxylate Esters: The methanesulfonate group in the target compound is a stronger leaving group compared to carboxylate esters (e.g., Compound 7 ), enhancing its utility in substitution reactions.

- Alkyne Position : The pent-3-yne backbone in the target compound contrasts with the pent-2-yne structure in ’s analog . The position of the alkyne influences electronic effects and steric hindrance, which may alter reactivity in cycloaddition or coupling reactions.

Structural Rigidity and Bioactivity

- Ring Systems vs. Linear Chains: Compounds with dioxolane or dioxane rings (e.g., Compound 7 ) exhibit conformational rigidity, which can enhance binding affinity to biological targets.

- Substituent Effects : The ethoxy groups in the target compound may reduce steric bulk compared to diphenyl substituents ( ), facilitating interactions in enzymatic or catalytic processes.

Biological Activity

5,5-Diethoxypent-3-yn-2-yl methanesulfonate (CAS No. 2413875-69-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological properties. The chemical formula is , with a molecular weight of approximately 232.29 g/mol. The compound is characterized by the presence of both ethoxy groups and a methanesulfonate moiety, which may influence its reactivity and interaction with biological targets.

The biological activity of this compound primarily revolves around its role as a potential enzyme inhibitor. The methanesulfonate group is known to participate in nucleophilic substitutions, which can modify enzyme activity through covalent bonding. This mechanism allows the compound to interfere with various biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that related alkynes can inhibit the growth of bacteria and fungi by disrupting cell wall synthesis or interfering with metabolic pathways . The specific antimicrobial efficacy of this compound requires further investigation but suggests potential applications in treating infections.

Anticancer Activity

The compound's structural features may also confer anticancer properties. Investigations into similar compounds have revealed their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation . The potential for this compound as an anticancer agent remains an area for future research.

Enzyme Inhibition

As an enzyme inhibitor, this compound may target specific enzymes involved in metabolic processes. For example, studies have highlighted the role of similar compounds in inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses . Understanding the specific enzymes affected by this compound could elucidate its therapeutic potential.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | References |

|---|---|---|---|

| 1-Alkynes | Varies | Antimicrobial | |

| Methanesulfonates | Varies | Anticancer | |

| Alkynes with Ethoxy Groups | Similar to 5,5-Diethoxypent-3-yn | Enzyme Inhibition |

Case Studies and Research Findings

- Case Study on Antimicrobial Activity : A study demonstrated that alkynes with similar structures inhibited bacterial growth effectively. The mechanism was attributed to disruption of bacterial cell wall integrity .

- Case Study on Anticancer Properties : Research involving related compounds indicated significant cytotoxic effects on various cancer cell lines, suggesting that structural modifications could enhance their efficacy .

- Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that similar compounds could effectively inhibit COX and LOX enzymes, leading to reduced inflammation and potential therapeutic benefits in chronic inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.